molecular formula C11H19N3 B15272196 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine

4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine

Cat. No.: B15272196
M. Wt: 193.29 g/mol
InChI Key: GFZFTGCNYXZDCZ-UHFFFAOYSA-N
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Description

4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a 4-methyl group and a 4-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with the 4-methyl group:

    Attachment of the 4-methylcyclohexyl group: This step involves the reaction of the pyrazole derivative with 4-methylcyclohexyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-cyclohexyl-1H-pyrazol-3-amine
  • 4-Methyl-1-(1-methylcyclohexyl)-1H-pyrazol-3-amine
  • 4-Methyl-1-(4-ethylcyclohexyl)-1H-pyrazol-3-amine

Uniqueness

4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine is unique due to the specific substitution pattern on the pyrazole ring and the presence of the 4-methylcyclohexyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-methyl-1-(4-methylcyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-8-3-5-10(6-4-8)14-7-9(2)11(12)13-14/h7-8,10H,3-6H2,1-2H3,(H2,12,13)

InChI Key

GFZFTGCNYXZDCZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2C=C(C(=N2)N)C

Origin of Product

United States

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